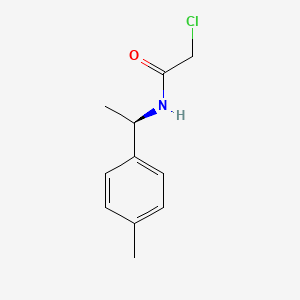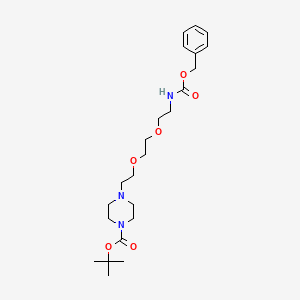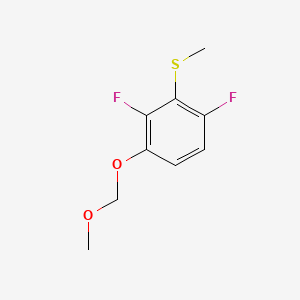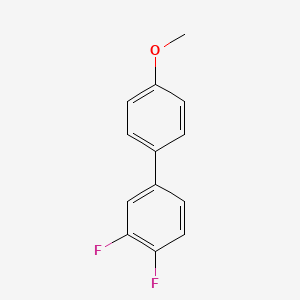
3,4-Difluoro-4'-methoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-4’-methoxybiphenyl: is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two fluorine atoms attached to the 3rd and 4th positions of one benzene ring and a methoxy group attached to the 4th position of the other benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,4-Difluoro-4’-methoxybiphenyl typically begins with commercially available starting materials such as 3,4-difluorobenzene and 4-methoxyphenylboronic acid.
Suzuki Coupling Reaction: The most common method for synthesizing this compound is through a Suzuki coupling reaction. This involves the reaction of 3,4-difluorobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 80-100°C) for several hours.
Purification: The crude product is then purified using techniques such as column chromatography to obtain pure 3,4-Difluoro-4’-methoxybiphenyl.
Industrial Production Methods: Industrial production of 3,4-Difluoro-4’-methoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3,4-Difluoro-4’-methoxybiphenyl can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.
Major Products:
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of 3,4-difluoro-4’-formylbiphenyl.
Reduction: Formation of 3,4-difluoro-4’-hydroxybiphenyl.
科学的研究の応用
Chemistry:
Synthesis of Advanced Materials: 3,4-Difluoro-4’-methoxybiphenyl is used as a building block in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biology:
Biological Probes: The compound is utilized in the development of fluorescent probes for biological imaging and diagnostics.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Polymer Chemistry: The compound is used in the production of specialty polymers with enhanced properties such as thermal stability and chemical resistance.
作用機序
The mechanism of action of 3,4-Difluoro-4’-methoxybiphenyl involves its interaction with specific molecular targets. The fluorine atoms and methoxy group influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
3,4-Difluorobiphenyl: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxybiphenyl: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
3,4-Dichloro-4’-methoxybiphenyl: Contains chlorine atoms instead of fluorine, leading to different chemical behavior.
Uniqueness: 3,4-Difluoro-4’-methoxybiphenyl is unique due to the presence of both fluorine atoms and a methoxy group, which impart distinct electronic and steric effects. These features make it valuable in various applications, including material science and pharmaceuticals.
特性
分子式 |
C13H10F2O |
|---|---|
分子量 |
220.21 g/mol |
IUPAC名 |
1,2-difluoro-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3 |
InChIキー |
GYBIISSDQGGHSE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


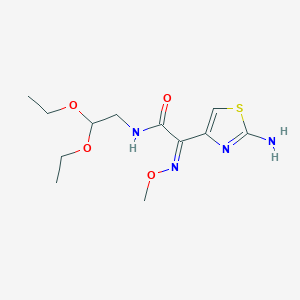
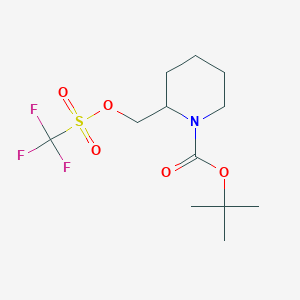



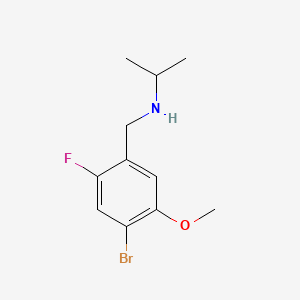
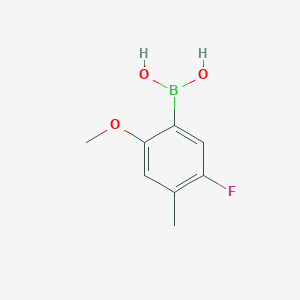
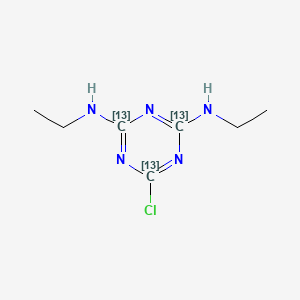

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14766027.png)
